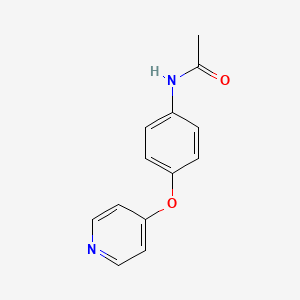![molecular formula C21H24N4O4 B7542785 4-N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]morpholine-2,4-dicarboxamide](/img/structure/B7542785.png)
4-N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]morpholine-2,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]morpholine-2,4-dicarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MMPIP, and it is a potent and selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7).
Mecanismo De Acción
MMPIP acts as a selective antagonist of the 4-N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]morpholine-2,4-dicarboxamide receptor, which is a G protein-coupled receptor that is expressed in the central nervous system. By blocking the activity of this receptor, MMPIP can modulate the release of neurotransmitters such as glutamate and GABA, which play a key role in the regulation of neuronal activity.
Biochemical and Physiological Effects:
MMPIP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is a key component of the brain's reward system. Additionally, MMPIP has been shown to decrease the release of glutamate in the hippocampus, which is a brain region involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MMPIP is its selectivity for the 4-N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]morpholine-2,4-dicarboxamide receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. However, one limitation of MMPIP is its relatively low potency, which can make it difficult to achieve the desired level of receptor blockade in some experiments.
Direcciones Futuras
There are several potential future directions for research on MMPIP. One area of interest is the potential use of MMPIP in the treatment of addiction and depression. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of MMPIP in animal models of neurological disorders. Finally, there is a need for the development of more potent and selective antagonists of the 4-N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]morpholine-2,4-dicarboxamide receptor, which could lead to the development of new therapeutic agents for a range of neurological disorders.
Métodos De Síntesis
The synthesis of MMPIP involves several steps, including the reaction of 4-methylbenzoyl chloride with 3-aminobenzylamine to produce the intermediate 3-[(4-methylbenzoyl)amino]phenyl)methanamine. This intermediate is then reacted with morpholine-2,4-dione to produce MMPIP.
Aplicaciones Científicas De Investigación
MMPIP has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, MMPIP has been shown to have potential applications in the treatment of addiction and depression.
Propiedades
IUPAC Name |
4-N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]morpholine-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-14-5-7-16(8-6-14)20(27)24-17-4-2-3-15(11-17)12-23-21(28)25-9-10-29-18(13-25)19(22)26/h2-8,11,18H,9-10,12-13H2,1H3,(H2,22,26)(H,23,28)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPASCTODASXGIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)CNC(=O)N3CCOC(C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]morpholine-2,4-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-[(2-Chlorobenzoyl)amino]-3-phenylpropanoyl]morpholine-2-carboxamide](/img/structure/B7542708.png)

![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7542717.png)

![N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]ethyl]-2-methylpropanamide](/img/structure/B7542726.png)


![3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]-N-propan-2-ylpropanamide](/img/structure/B7542740.png)
![N'-(quinoline-8-carbonyl)-4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide](/img/structure/B7542753.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea](/img/structure/B7542764.png)
![7-methoxy-N-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7542771.png)
![2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B7542790.png)

